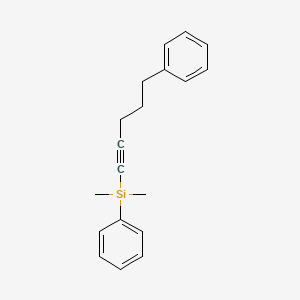
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a 5-phenylpent-1-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane can be synthesized through the hydrosilylation of 5-phenyl-1-pentyne with dimethylphenylsilane. The reaction typically involves the use of a catalyst, such as a platinum or iridium complex, under an inert atmosphere to prevent oxidation . The reaction is carried out in an organic solvent, such as tetrahydrofuran or dichloromethane, at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds across carbon-carbon multiple bonds.
Oxidation: Conversion of the silicon-hydrogen bond to a silicon-oxygen bond.
Substitution: Replacement of the silicon-bound groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or iridium complexes, organic solvents like tetrahydrofuran, and inert atmospheres.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Hydrosilylation: Vinylsilanes or alkylsilanes.
Oxidation: Silanols or siloxanes.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: Potential use in the development of silicon-based biomolecules and drug delivery systems.
Medicine: Investigated for its role in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism by which dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, leading to the addition across carbon-carbon multiple bonds . The molecular pathways involved include the formation of silicon-carbon bonds and the stabilization of reaction intermediates by the catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylphenylsilane: Similar structure but lacks the 5-phenylpent-1-yn-1-yl group.
5-Phenylpent-4-yn-1-ol: Contains a hydroxyl group instead of the silicon moiety.
Uniqueness
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane is unique due to the presence of both phenyl and pentynyl groups attached to the silicon atom
Propiedades
Número CAS |
184577-92-2 |
|---|---|
Fórmula molecular |
C19H22Si |
Peso molecular |
278.5 g/mol |
Nombre IUPAC |
dimethyl-phenyl-(5-phenylpent-1-ynyl)silane |
InChI |
InChI=1S/C19H22Si/c1-20(2,19-15-9-4-10-16-19)17-11-5-8-14-18-12-6-3-7-13-18/h3-4,6-7,9-10,12-13,15-16H,5,8,14H2,1-2H3 |
Clave InChI |
ONQWNOHZVSKBJY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C#CCCCC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


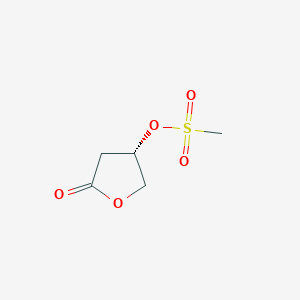
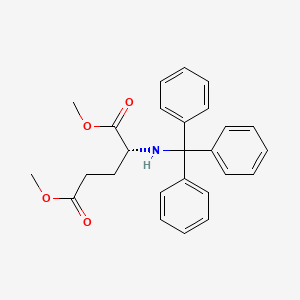
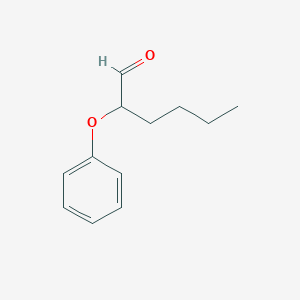
![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
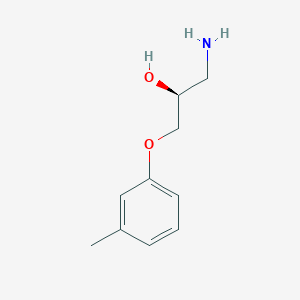
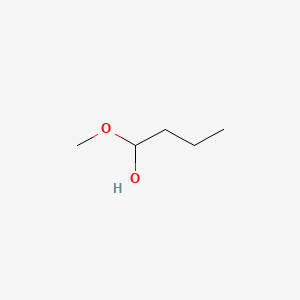
![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)
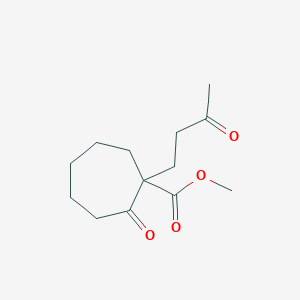

![6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile](/img/structure/B12557742.png)

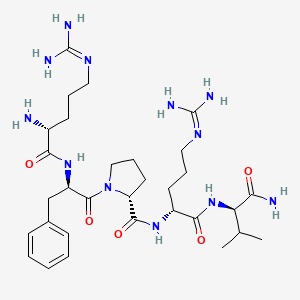
![3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid](/img/structure/B12557766.png)
